molecular formula C27H29N2O16+ B1474382 (2S)-4-[2-[(2S)-2-carboxy-5-[(2S,3R,4S,5S,6R)-6-[(2-carboxyacetyl)oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-hydroxy-2,3-dihydroindol-1-ium-1-ylidene]ethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid CAS No. 15167-85-8

(2S)-4-[2-[(2S)-2-carboxy-5-[(2S,3R,4S,5S,6R)-6-[(2-carboxyacetyl)oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-hydroxy-2,3-dihydroindol-1-ium-1-ylidene]ethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid

Cat. No.: B1474382
CAS No.: 15167-85-8
M. Wt: 637.5 g/mol
InChI Key: BDLRBECIDGNTEK-JNIKQVIDSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-4-[2-[(2S)-2-carboxy-5-[(2S,3R,4S,5S,6R)-6-[(2-carboxyacetyl)oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-hydroxy-2,3-dihydroindol-1-ium-1-ylidene]ethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid is a betacyanin pigment found in the fruits of certain cacti, particularly the red pitahaya (Hylocereus polyrhizus). Betacyanins are a class of red-violet pigments that belong to the betalain group, which also includes yellow betaxanthins. These pigments are known for their vibrant colors and potential health benefits, making them of interest in various fields such as food, pharmaceuticals, and cosmetics .

Preparation Methods

(2S)-4-[2-[(2S)-2-carboxy-5-[(2S,3R,4S,5S,6R)-6-[(2-carboxyacetyl)oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-hydroxy-2,3-dihydroindol-1-ium-1-ylidene]ethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid can be extracted from natural sources such as the red pitahaya fruit. The extraction process typically involves using solvents like ethanol or aqueous ethanol to recover the betacyanin pigments from the fruit pulp . Industrial production methods focus on optimizing the yield and stability of the pigments, often involving steps like solvent selection, purification, and stabilization to ensure high-quality extracts .

Chemical Reactions Analysis

(2S)-4-[2-[(2S)-2-carboxy-5-[(2S,3R,4S,5S,6R)-6-[(2-carboxyacetyl)oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-hydroxy-2,3-dihydroindol-1-ium-1-ylidene]ethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid undergoes several types of chemical reactions, including oxidation, decarboxylation, and conjugation. Common reagents used in these reactions include oxidizing agents and acids. For example, phyllocactin can be decarboxylated upon heating, leading to the formation of various degradation products . The stability of phyllocactin is influenced by factors such as pH, temperature, and the presence of light .

Scientific Research Applications

(2S)-4-[2-[(2S)-2-carboxy-5-[(2S,3R,4S,5S,6R)-6-[(2-carboxyacetyl)oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-hydroxy-2,3-dihydroindol-1-ium-1-ylidene]ethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid has been studied for its potential neuroprotective effects, particularly in relation to Alzheimer’s disease. It has been shown to inhibit amyloid β aggregation, a key pathological event in Alzheimer’s disease, in a concentration-dependent manner . Additionally, phyllocactin exhibits antioxidant properties, making it a valuable compound for research in the fields of medicine and biology . In the food industry, phyllocactin is used as a natural colorant due to its vibrant red-violet hue .

Comparison with Similar Compounds

(2S)-4-[2-[(2S)-2-carboxy-5-[(2S,3R,4S,5S,6R)-6-[(2-carboxyacetyl)oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-hydroxy-2,3-dihydroindol-1-ium-1-ylidene]ethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid is similar to other betacyanins such as betanin and hylocerenin. These compounds share a common betanidin backbone with various functional groups attached. phyllocactin is unique in its specific structure and the presence of certain functional groups that contribute to its distinct chemical properties and biological activities . Other similar compounds include isophyllocactin and dehydro-phyllocactin, which are isomers or derivatives of phyllocactin .

Properties

CAS No.

15167-85-8

Molecular Formula

C27H29N2O16+

Molecular Weight

637.5 g/mol

IUPAC Name

(2S)-4-[2-[(2S)-2-carboxy-5-[(2S,3R,4S,5S,6R)-6-[(2-carboxyacetyl)oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-hydroxy-2,3-dihydroindol-1-ium-1-ylidene]ethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid

InChI

InChI=1S/C27H28N2O16/c30-16-7-14-11(5-15(26(41)42)29(14)2-1-10-3-12(24(37)38)28-13(4-10)25(39)40)6-17(16)44-27-23(36)22(35)21(34)18(45-27)9-43-20(33)8-19(31)32/h1-3,6-7,13,15,18,21-23,27,34-36H,4-5,8-9H2,(H5,30,31,32,37,38,39,40,41,42)/p+1/t13-,15-,18+,21+,22-,23+,27+/m0/s1

InChI Key

BDLRBECIDGNTEK-JNIKQVIDSA-O

Isomeric SMILES

C1[C@H](NC(=CC1=CC=[N+]2[C@@H](CC3=CC(=C(C=C32)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)C(=O)O)C(=O)O)C(=O)O

SMILES

C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)C(=O)O)C(=O)O)C(=O)O

Canonical SMILES

C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)C(=O)O)C(=O)O)C(=O)O

Synonyms

malonylbetanin
phyllocactin

Origin of Product

United States

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